Product packaging for (1r,2r)-Pseudoephedrine(Cat. No.:)

(1r,2r)-Pseudoephedrine

Cat. No.: B1238051
M. Wt: 166.24 g/mol
InChI Key: KWGRBVOPPLSCSI-SCZZXKLOSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2R)-Pseudoephedrine (CAS Number: 321-97-1), a stereoisomer of the well-known sympathomimetic amine, is supplied as a high-purity solid (white, crystalline powder) for research and development purposes . This compound, with the molecular formula C10H15NO and a molecular weight of 165.23 g/mol, serves as a critical Reference Standard, particularly in Analytical Method Development (AMV), validation, and Quality Control (QC) workflows for pharmaceutical manufacturing, supporting regulatory submissions such as ANDA and NDA . Its well-defined physical properties, including a melting point of 118-120 °C , make it a reliable standard for identification and quantification. In pharmacological research, this compound is studied for its role as a norepinephrine-releasing agent, which leads to agonism of alpha and beta adrenergic receptors . This mechanism underlies its decongestant effect, achieved through vasoconstriction, which is a primary focus of its investigation . Researchers also utilize this compound to explore off-label applications, such as its potential effects on orthostatic hypotension and as a prophylactic for recurrent priapism . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. All necessary handling and safety precautions, as detailed in the provided Material Safety Data Sheet (MSDS), must be followed .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16NO+ B1238051 (1r,2r)-Pseudoephedrine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H16NO+

Molecular Weight

166.24 g/mol

IUPAC Name

[(1R,2R)-1-hydroxy-1-phenylpropan-2-yl]-methylazanium

InChI

InChI=1S/C10H15NO/c1-8(11-2)10(12)9-6-4-3-5-7-9/h3-8,10-12H,1-2H3/p+1/t8-,10+/m1/s1

InChI Key

KWGRBVOPPLSCSI-SCZZXKLOSA-O

SMILES

CC(C(C1=CC=CC=C1)O)[NH2+]C

Isomeric SMILES

C[C@H]([C@@H](C1=CC=CC=C1)O)[NH2+]C

Canonical SMILES

CC(C(C1=CC=CC=C1)O)[NH2+]C

Origin of Product

United States

Advanced Analytical and Spectroscopic Characterization of 1r,2r Pseudoephedrine

Chiral Chromatography for Enantiomeric Purity Assessment

Chiral chromatography is indispensable for separating enantiomers and assessing the enantiomeric purity of chiral compounds like (1R,2R)-Pseudoephedrine. Both gas and liquid chromatography platforms, equipped with chiral stationary phases, are utilized for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) Chiral Separations

Gas chromatography, particularly when coupled with mass spectrometry, is a powerful tool for the chiral separation of volatile compounds. However, due to the polar nature of pseudoephedrine, derivatization is often a necessary step to increase its volatility and improve chromatographic performance.

Common derivatization agents include fluorinated anhydrides like trifluoroacetic anhydride (B1165640) (TFAA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA). nih.gov These reagents react with the hydroxyl and secondary amine groups of pseudoephedrine. It is crucial to note that the use of fluorinated acylating agents can sometimes lead to the interconversion of ephedrine (B3423809) and pseudoephedrine, which could result in erroneous quantification. nih.govresearchgate.net One study found that the extent of this interconversion correlated with the degree of fluorination of the acylating agent, with HFBA showing the highest conversion rate. nih.gov

Another approach involves silylation, for instance, using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). scielo.brdshs-koeln.de A double derivatization method using MSTFA followed by N-methyl-bis-trifluoroacetamide (MBTFA) has been shown to reduce matrix interference, with the resulting N-TFA-O-TMS derivative being particularly suitable for pseudoephedrine analysis. scielo.brscielo.br

The choice of chiral stationary phase (CSP) is critical for achieving enantiomeric separation. Cyclodextrin-based columns, such as those with a 2,3-di-O-methyl-6-t-butyl silyl-β-cyclodextrin stationary phase (e.g., CHIRALDEX™ B-DM), have been successfully used for the chiral separation of derivatized pseudoephedrine enantiomers. nih.gov

Table 1: Example GC-MS Parameters for Chiral Analysis of Pseudoephedrine

ParameterConditionReference
ColumnCHIRALDEX™ B-DM (2,3-di-O-methyl-6-t-butyl silyl-β-cyclodextrin) nih.gov
DerivatizationPentafluoropropionic anhydride (PFPA) nih.gov
Carrier GasHelium scielo.br
Injection ModeSplit scielo.br
DetectorMass Spectrometer (Electron Ionization) scielo.br

High-Performance Liquid Chromatography (HPLC) Chiral Separations

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the enantiomeric separation of pharmaceuticals. For pseudoephedrine, various chiral stationary phases (CSPs) have proven effective.

Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, are particularly effective. researchgate.netnih.gov For instance, an immobilized i-amylose-1 stationary phase (e.g., Lux i-Amylose-1) has demonstrated broad enantio-recognition for ephedrine and pseudoephedrine enantiomers in normal-phase chromatography. researchgate.netnih.gov Another successful CSP is the Chiralpak AD-H, which contains amylose tris(3,5-dimethylphenylcarbamate) as the chiral selector. researchgate.net A method using a Chiralpak AD-H column with a mobile phase of n-hexane, ethanol, and diethylamine (B46881) has been validated for determining the enantiomeric impurity of d-Pseudoephedrine Sulfate (B86663). researchgate.net

Pirkle-type CSPs, which operate based on principles of π-π interactions, hydrogen bonding, and steric hindrance, have also been employed. tandfonline.com A study utilized a CSP based on (R)-1-naphthylglycine and 3,5-dinitrobenzoic acid for the separation of ephedrine and pseudoephedrine enantiomers. tandfonline.com

Furthermore, HPLC coupled with detectors that provide chiroptical information, such as an optical rotation detector, can determine enantiomeric purity even on an achiral column. nih.govcapes.gov.br This method relies on measuring both the optical rotation and UV absorbance, allowing for the calculation of the mole fraction of each enantiomer. nih.govcapes.gov.br

Table 2: Example HPLC Conditions for Chiral Separation of Pseudoephedrine

ParameterConditionReference
ColumnChiralpak AD-H (250mm x 4.6 mm, 5µm) researchgate.net
Mobile Phasen-Hexane, Ethanol, Diethylamine researchgate.net
Flow Rate2.0 mL/min researchgate.net
DetectionUV at 254 nm researchgate.net
Column Temperature25°C researchgate.net

Spectroscopic Analysis for Structural and Stereochemical Elucidation

Spectroscopic techniques are fundamental for confirming the molecular structure and stereochemistry of this compound. NMR, vibrational spectroscopy, and mass spectrometry each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the detailed structure of molecules in solution and the solid state. Both ¹H and ¹³C NMR are used to assign the chemical environment of each atom in the pseudoephedrine molecule.

In ¹H NMR spectra of pseudoephedrine, the signals for the methyl group on the nitrogen, the methyl group on the aliphatic chain, and the protons on the two chiral centers (C1 and C2) are of particular diagnostic importance. The coupling constants between the protons on C1 and C2 can provide information about their dihedral angle, which is related to the molecule's conformation. Two-dimensional NMR techniques, such as ¹H-¹³C HSQC, are used to correlate protons with their directly attached carbon atoms, aiding in unambiguous signal assignment. nih.gov

Solid-state NMR (ssNMR) has also been applied to study pseudoephedrine hydrochloride, providing insights into its crystal structure and polymorphism. rsc.org

Table 3: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for Pseudoephedrine

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Reference
C1-H~4.68~77.02 nih.gov
C2-H~3.50~62.58 nih.gov
N-CH₃~2.75~32.61 nih.gov
C2-CH₃~1.08-1.11~14.38 nih.gov
Phenyl C-H~7.44-7.48~129.79, ~131.72, ~131.78 nih.gov

Note: Chemical shifts can vary depending on the solvent and other experimental conditions.

Vibrational Spectroscopy (IR, Raman) in Structural and Hydration Studies

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a "fingerprint" that is sensitive to its structure, bonding, and intermolecular interactions, such as hydrogen bonding.

The IR spectrum of pseudoephedrine shows characteristic absorption bands corresponding to the O-H stretch of the alcohol group, the N-H stretch of the secondary amine, C-H stretches of the aromatic and aliphatic parts, and the C=C stretches of the phenyl ring. The positions and shapes of the O-H and N-H bands are particularly sensitive to hydrogen bonding and the state of hydration of the sample.

These techniques can be used to differentiate between diastereomers like ephedrine and pseudoephedrine, as their different stereochemistry leads to subtle but measurable differences in their vibrational spectra.

Mass Spectrometry Techniques in Fragment Analysis and Structure Elucidation

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, which is essential for confirming its molecular weight and elucidating its structure. mdpi.com High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule with high accuracy. uvic.cad-nb.info

In Electron Ionization (EI) mass spectrometry, pseudoephedrine undergoes characteristic fragmentation. A major fragmentation pathway involves the cleavage of the bond between C1 and C2 (α-cleavage), leading to the formation of a prominent fragment ion. The base peak in the EI spectrum of pseudoephedrine is typically observed at m/z 58, corresponding to the [CH₃CH=NHCH₃]⁺ ion. nist.gov

Electrospray ionization (ESI), a softer ionization technique, is often used in conjunction with liquid chromatography (LC-MS). ESI typically produces a protonated molecule [M+H]⁺, which for pseudoephedrine is at m/z 166. Tandem mass spectrometry (MS/MS) can then be used to fragment this precursor ion, yielding product ions that are characteristic of the pseudoephedrine structure. For example, a common fragmentation in ESI-MS/MS is the loss of water from the protonated molecule. researchgate.net

Table 4: Common Mass Spectral Fragments for Pseudoephedrine

Ionizationm/zProposed FragmentReference
EI58[CH₃CH=NHCH₃]⁺ (Base Peak) nist.gov
EI147[M-H₂O]⁺
EI165[M]⁺ (Molecular Ion) nist.gov
ESI166[M+H]⁺ researchgate.net
ESI-MS/MS148[M+H-H₂O]⁺ researchgate.net

X-ray Crystallography for Absolute Configuration and Solid-State Conformation

X-ray crystallography stands as the definitive analytical technique for the unambiguous determination of the absolute configuration and solid-state conformation of chiral molecules like this compound. This method provides a precise three-dimensional map of the atomic arrangement within a single crystal, allowing for the absolute assignment of stereocenters, a task not achievable by most other spectroscopic or chemical methods alone. cam.ac.uk

The crystal structure of the enantiomeric form, (+)-(1S,2S)-pseudoephedrine, was determined by single-crystal X-ray diffraction techniques, providing the foundational data applicable to the (1R,2R) isomer. iucr.orgsci-hub.se As enantiomers, they exhibit identical crystal packing and unit cell parameters, differing only in their chirality. The study revealed that pseudoephedrine crystallizes in the orthorhombic system, which is characterized by three unequal axes at 90° angles to each other. iucr.orgtandfonline.com The specific space group was identified as P2₁2₁2₁, a common non-centrosymmetric space group for chiral molecules, with four molecules per unit cell. iucr.org The determination of the absolute configuration is made possible by analyzing the anomalous dispersion effects of the X-ray scattering, which allows for the differentiation between a molecule and its non-superimposable mirror image. cam.ac.uk

The analysis of the crystal structure provides detailed insights into the molecule's preferred conformation in the solid state. For pseudoephedrine, the conformation is characterized by a gauche orientation between the aminomethyl and hydroxy substituents. harvard.edu The molecule adopts a specific arrangement to maximize stability through intermolecular interactions, such as hydrogen bonding, within the crystal lattice. The phenyl group and the proton on C(7) are oriented on one side of the carbon chain backbone, while the hydroxyl group and the proton on C(8) are on the opposite side. iucr.org This specific solid-state arrangement is crucial for understanding its physical properties and intermolecular interactions.

Detailed crystallographic data from the analysis of (+)-pseudoephedrine are summarized in the table below.

Parameter Value Source
Chemical FormulaC₁₀H₁₅NO iucr.org
Crystal SystemOrthorhombic iucr.org
Space GroupP2₁2₁2₁ iucr.org
a (Å)7.337 (4) iucr.org
b (Å)8.646 (5) iucr.org
c (Å)16.113 (7) iucr.org
Z (Molecules/unit cell)4 iucr.org
R-value0.065 iucr.org

Pharmacological Mechanisms and Receptor Interactions of 1r,2r Pseudoephedrine Preclinical Focus

Adrenergic Receptor Agonism and Binding Profiles

(1R,2R)-Pseudoephedrine's interaction with the adrenergic system is multifaceted, involving both direct, albeit weak, agonism at adrenergic receptors and, more significantly, indirect stimulation through the release of endogenous norepinephrine (B1679862). wikipedia.orggoogle.com Animal studies are central to the understanding that the compound's sympathomimetic effects are largely attributable to norepinephrine release. wikipedia.org

Alpha-Adrenergic Receptor Binding and Activation

This compound demonstrates activity at both α₁ and α₂-adrenergic receptors. Its action on α₁-adrenergic receptors, which are located on the smooth muscle of blood vessels, leads to vasoconstriction. wikipedia.orgmedcentral.com This effect is considered the principal mechanism for its decongestant properties. wikipedia.org While some research points to direct agonist activity at α-receptors drugbank.comresearchgate.net, other studies suggest this affinity is very low (K_act >10,000 nM) or negligible. wikipedia.orgresearchgate.net

The predominant view supported by preclinical evidence is that pseudoephedrine acts as an indirect agonist. scirp.orgscirp.org It displaces norepinephrine from storage vesicles in presynaptic neurons, making more of the neurotransmitter available to activate postsynaptic α-receptors. google.comresearchgate.net Preclinical studies in rats have shown that the cardiovascular effects of pseudoephedrine, such as increased blood pressure, were eliminated after the destruction of sympathetic nerve terminals with 6-hydroxydopamine, supporting that its effects are mediated by this indirect release of noradrenaline. scirp.orgscirp.org

Research also indicates weak affinity for α₂-adrenergic receptors, with Kᵢ values typically in the low micromolar range. researchgate.netmdma.ch

Table 1: Comparative Binding Affinity of Pseudoephedrine Isomers at Alpha-Adrenergic Receptors
CompoundReceptorBinding Affinity (IC₅₀)Reference
(-)-Pseudoephedrine (B34784) ((1R,2R)-isomer)α₁33 µM google.com
(+)-Pseudoephedrine ((1S,2S)-isomer)α₁349 µM google.com

Beta-Adrenergic Receptor Interactions and Affinity

Pseudoephedrine's interaction with β-adrenergic receptors is generally weaker than its α-adrenergic effects. drugbank.com It acts as a partial agonist at β₁ and β₂-adrenergic receptors with relatively low affinity. wikipedia.orgnih.gov The activation of β₂-adrenergic receptors contributes to the relaxation of bronchial smooth muscle. wikipedia.orgfda.gov Studies measuring cyclic AMP accumulation have quantified the potency and intrinsic activity of pseudoephedrine isomers at human β-receptor subtypes, demonstrating its partial agonist nature. nih.gov For instance, this compound is significantly less potent at the β₁-receptor than its diastereomer, (1R,2S)-ephedrine. nih.gov At the β₂-receptor, this compound shows greater potency than the (1S,2S)-isomer. nih.gov The compound is described as being 30,000 to 40,000 times less potent as a β-adrenergic receptor agonist than isoproterenol. wikipedia.org

Table 2: Functional Activity of Pseudoephedrine Isomers at Human Beta-Adrenergic Receptors
Compound IsomerReceptorPotency (EC₅₀, µM)Maximal Response (% of Isoproterenol)Reference
This compoundβ₁-AR112253% nih.gov
(1S,2S)-Pseudoephedrineβ₁-AR30953% nih.gov
This compoundβ₂-AR750% nih.gov
(1S,2S)-Pseudoephedrineβ₂-AR1047% nih.gov

Stereoselective Receptor Binding of Pseudoephedrine Isomers

The stereochemistry of pseudoephedrine plays a critical role in its interaction with adrenergic receptors. pace.edu Preclinical studies demonstrate clear stereoselectivity in binding affinities and functional potencies among the different isomers. nih.govdoi.org

For α-adrenergic receptors, (-)-pseudoephedrine, which corresponds to the (1R,2R) configuration, binds to α₁ and α₂ receptors with significantly greater affinity than the (+)-pseudoephedrine ((1S,2S)-isomer). google.com One study reported the IC₅₀ for (-)-pseudoephedrine at α₁ receptors as 33 µM, compared to 349 µM for the (+)-isomer. google.com Another study examining the four stereoisomers of ephedrine (B3423809) found that (1S,2S)-pseudoephedrine displayed the lowest binding affinity at all α-adrenergic receptor subtypes tested. doi.org

A similar stereoselectivity is observed at β-adrenergic receptors. As detailed in Table 2, the (1R,2R) and (1S,2S) isomers exhibit distinct potencies at both β₁ and β₂ subtypes, underscoring the importance of the spatial arrangement of the molecule for receptor interaction. nih.gov For example, while both (1R,2R) and (1S,2S) isomers have the same maximal response at the β₁ receptor, their potencies differ more than threefold. nih.gov

Neurotransmitter Release and Reuptake Inhibition Mechanisms

Beyond direct receptor interaction, a primary mechanism of this compound involves its influence on the dynamics of neurotransmitters, particularly norepinephrine and, to a lesser extent, dopamine (B1211576).

Norepinephrine (Noradrenaline) Release and Reuptake Inhibition

The principal pharmacological effect of pseudoephedrine is the release of norepinephrine from sympathetic neurons. wikipedia.orggoogle.comresearchgate.netscirp.org It acts as a substrate for the norepinephrine transporter (NET), gaining entry into the presynaptic terminal and causing a non-exocytotic release of norepinephrine from storage vesicles. researchgate.netresearchgate.net Research has shown that ephedrine-type compounds are potent substrates of NET, with EC₅₀ values around 50 nM. researchgate.net

In addition to promoting release, pseudoephedrine also functions as an inhibitor of norepinephrine reuptake. drugbank.comscirp.orgnih.gov In vitro binding studies in monkey brain tissue showed that pseudoephedrine isomers have an affinity for norepinephrine transporters comparable to that of cocaine. nih.gov This dual action of promoting release and inhibiting reuptake significantly increases the concentration of norepinephrine in the synaptic cleft, leading to the activation of postsynaptic adrenergic receptors.

Dopamine Release and Reuptake Inhibition

This compound also interacts with the dopaminergic system, though its effects are considerably less potent than its actions on norepinephrine systems. wikipedia.org It induces dopamine release in vitro, but with approximately 9-fold less potency than for norepinephrine release (EC₅₀ of 1,988 nM for dopamine vs. 224 nM for norepinephrine). wikipedia.org

Pseudoephedrine also acts as an inhibitor of the dopamine transporter (DAT). drugbank.comnih.gov However, its affinity for DAT is low. nih.gov Preclinical studies using rat brain synaptosomes determined the IC₅₀ value of d-pseudoephedrine for the inhibition of dopamine uptake to be 667 ± 126 μM in the striatum and 530 ± 61 μM in the nucleus accumbens. researchgate.net This is substantially weaker than reference compounds like amphetamine. researchgate.net Other reports confirm that pseudoephedrine has a much weaker DAT inhibitory action, estimated to be about 150 times weaker than amphetamine. frontiersin.orgnih.gov In vivo studies in rats also suggest that the action of pseudoephedrine is mediated in part via dopamine release and subsequent activation of D1 dopamine receptors. massey.ac.nz

Table 3: Preclinical Monoamine Release and Transporter Inhibition Data for Pseudoephedrine
MechanismTargetPotency (Value)Assay/ModelReference
Neurotransmitter ReleaseNorepinephrineEC₅₀: 224 nMIn vitro release assay wikipedia.org
Neurotransmitter ReleaseDopamineEC₅₀: 1,988 nMIn vitro release assay wikipedia.org
Reuptake InhibitionDopamine Transporter (Striatum)IC₅₀: 667 ± 126 µM[³H]dopamine uptake in rat synaptosomes researchgate.net
Reuptake InhibitionDopamine Transporter (N. Accumbens)IC₅₀: 530 ± 61 µM[³H]dopamine uptake in rat synaptosomes researchgate.net

Serotonin (B10506) Release and Reuptake Inhibition

Preclinical research into the pharmacological profile of this compound reveals a nuanced interaction with the serotonergic system. While primarily recognized for its effects on norepinephrine, its activity related to serotonin (5-hydroxytryptamine or 5-HT) is minimal and primarily characterized by weak inhibition of the serotonin transporter (SERT), rather than promoting serotonin release.

Studies investigating the monoamine releasing properties of pseudoephedrine have found it to be inactive as a serotonin releasing agent. wikipedia.org In vitro assays measuring neurotransmitter release showed that while pseudoephedrine potently induces norepinephrine release, it has no significant effect on serotonin release. wikipedia.org This distinguishes it from other phenylethylamines like fenfluramine (B1217885) or MDMA, which are potent serotonin releasers. wikipedia.org

However, some evidence suggests that pseudoephedrine can act as an inhibitor of the serotonin transporter. gpatindia.comdrugbank.com This inhibition is generally weak compared to its effects on the norepinephrine transporter (NET). The primary mechanism of sympathomimetic agents like pseudoephedrine involves being a substrate for monoamine transporters, which leads to the release of neurotransmitters. wikipedia.org In the case of serotonin, pseudoephedrine's interaction appears to be more inhibitory at the transporter site without inducing significant reverse transport (release).

Further research screening the activity of ephedrine-related compounds across a wide range of receptors and transporters demonstrated weak affinity for 5-hydroxytryptamine-7 (5-HT7) receptors. researchgate.net The interaction with other serotonin receptor subtypes is not well-characterized, but is generally considered to be insignificant.

The potential for interaction with the serotonergic system, even if weak, is highlighted by contraindications against the co-administration of pseudoephedrine with selective serotonin reuptake inhibitors (SSRIs). hpra.ie This precaution is intended to avoid the risk of serotonin syndrome, a potentially life-threatening condition caused by excessive serotonergic activity. hpra.ie

Table 1: Preclinical Activity of Pseudoephedrine Isomers at Monoamine Transporters This table presents data on the potency of pseudoephedrine isomers to induce the release of various neurotransmitters. Lower EC₅₀ values indicate higher potency.

CompoundNorepinephrine Release (EC₅₀ nM)Dopamine Release (EC₅₀ nM)Serotonin Release
(+)-Pseudoephedrine ((1S,2S)-Pseudoephedrine)2241,988Inactive
(-)-Pseudoephedrine (this compound)4,092Data Not AvailableData Not Available

Structure-Activity Relationship (SAR) Studies for Adrenergic and Neurotransmitter Effects

The pharmacological activity of this compound is intrinsically linked to its specific three-dimensional structure. Structure-activity relationship (SAR) studies of phenylethylamines have elucidated the key molecular features that determine their interaction with adrenergic receptors and monoamine transporters. The stereochemistry of pseudoephedrine is a critical determinant of its mechanism of action, differentiating it from its diastereomer, ephedrine.

This compound possesses two chiral centers, at the C1 (bearing the hydroxyl group) and C2 (bearing the methylamino group) positions. Its specific stereoisomerism, (1R,2R), results in a pharmacological profile dominated by indirect sympathomimetic activity, with negligible direct action on adrenergic receptors. uobasrah.edu.iquobaghdad.edu.iq

Key SAR determinants for this compound and related compounds include:

Stereochemistry at the α-Carbon (C2): The configuration at the carbon adjacent to the amine group also influences activity. The erythro stereoisomers (ephedrine) are reported to have maximal activity compared to the threo isomers (pseudoephedrine). gpatindia.com Studies comparing the binding affinity of ephedrine and pseudoephedrine have shown that ephedrine's affinity for adrenergic receptors can be up to 20 times greater than that of pseudoephedrine. researchgate.net

N-Methyl Group: The presence of a methyl group on the nitrogen atom is optimal for activity at both alpha and beta-adrenergic receptors. gpatindia.com Increasing the size of this substituent tends to decrease alpha-receptor activity while increasing beta-receptor activity. gpatindia.com

Absence of Phenolic Hydroxyl Groups: Unlike catecholamines such as norepinephrine, this compound lacks hydroxyl groups on its phenyl ring. This significantly increases its lipophilicity, allowing it to cross the blood-brain barrier more readily than catecholamines. uobaghdad.edu.iq It also prevents metabolism by catechol-O-methyltransferase (COMT), contributing to its oral bioavailability and longer duration of action. uobasrah.edu.iquobaghdad.edu.iq

α-Methyl Group: The methyl group on the α-carbon (the carbon between the phenyl ring and the amine group in the phenylethylamine backbone is not present in pseudoephedrine, but in amphetamine-like structures) provides resistance to metabolism by monoamine oxidase (MAO). uobaghdad.edu.iq Pseudoephedrine, having a methyl group on the carbon adjacent to the amine, is not a substrate for MAO. wikipedia.org

The (-)-pseudoephedrine or (1R,2R) isomer exhibits significantly lower potency in stimulating norepinephrine release compared to the (+)-pseudoephedrine or (1S,2S) isomer. vulcanchem.com This underscores the high degree of stereoselectivity of the norepinephrine transporter (NET), which mediates the uptake of pseudoephedrine into the presynaptic neuron, leading to norepinephrine displacement. researchgate.net

Table 2: Summary of Structure-Activity Relationships for Phenylethylamines like Pseudoephedrine This table outlines how specific structural features of the phenylethylamine skeleton influence biological activity.

Structural FeatureInfluence on ActivityReference
β-Hydroxyl Group ConfigurationThe (R) configuration is optimal for maximal direct adrenergic receptor activity. The (S) configuration in (+)-pseudoephedrine leads to predominantly indirect action. gpatindia.comuobasrah.edu.iquobaghdad.edu.iq
Amine Substitution (R1)A secondary amine (N-methyl) shows maximum activity at both α and β receptors. Larger substituents decrease α-activity and increase β-activity. gpatindia.com
Aromatic Ring SubstitutionLack of phenolic hydroxyl groups increases lipophilicity, CNS penetration, and prevents metabolism by COMT, allowing for oral activity. uobasrah.edu.iquobaghdad.edu.iq
Stereoisomerism (Ephedrine vs. Pseudoephedrine)Erythro isomers (ephedrine) demonstrate higher binding affinity to adrenergic receptors than threo isomers (pseudoephedrine). gpatindia.comresearchgate.net

Preclinical Pharmacokinetics and Metabolism of 1r,2r Pseudoephedrine

Absorption and Distribution in Preclinical Models

Studies in various animal models, including rats, dogs, and monkeys, have been conducted to characterize the absorption and distribution of (1R,2R)-pseudoephedrine (PSE). Following oral administration, pseudoephedrine is readily absorbed from the gastrointestinal tract. medcentral.com However, the extent of absorption, or oral bioavailability, varies across species. In rats, the oral bioavailability is approximately 38%, while in dogs and monkeys, it is higher at 58% and 78-87%, respectively. nih.govresearchgate.net This variation is partly attributed to differences in first-pass metabolism. merckvetmanual.comnih.gov For instance, rats have a resting metabolic rate about seven times greater than humans, leading to more extensive drug metabolism. researchgate.net

The volume of distribution at a steady state (Vdss) for pseudoephedrine is consistent across these species, ranging from 3 to 5 L/kg, which indicates extensive distribution into extravascular tissues. nih.govresearchgate.net In rats, further investigation into regional absorption within the gastrointestinal tract revealed that bioavailability following intra-ileum or intra-colonic administration was significantly higher (66% and 78%, respectively) than after oral dosing. nih.govresearchgate.net This suggests that colonic absorption may play a crucial role, potentially compensating for the drug's short half-life and enabling the effectiveness of sustained-release formulations. nih.govresearchgate.net

The time to reach peak plasma concentration (Tmax) after oral administration is relatively short, generally between 0.5 and 2 hours in preclinical models, which is comparable to what is observed in humans. nih.gov The half-life (t1/2) of pseudoephedrine also shows species-specific differences. In rats and dogs, the mean half-life is approximately 1.5 hours, whereas in monkeys, it is longer, at around 4.6 hours, which is closer to the 4-8 hour half-life reported in humans. nih.govresearchgate.net

Table 1: Pharmacokinetic Parameters of Pseudoephedrine in Preclinical Models

Species Oral Bioavailability (%) Volume of Distribution (Vdss, L/kg) Half-life (t1/2, hr) Total Body Clearance (CL, mL/min/kg)
Rat 38 3-5 ~1.5 78
Dog 58 3-5 ~1.5 33
Monkey 78-87 3-5 4.6 15

Data sourced from Palamanda et al. (2010). nih.govresearchgate.net

Biotransformation Pathways in Animal Models

Pseudoephedrine undergoes limited metabolism in the liver. medcentral.commerckvetmanual.com The primary route of elimination is renal, with a large portion of the drug excreted unchanged in the urine. medcentral.comnih.gov

Phase I Metabolic Reactions (e.g., N-demethylation to Norpseudoephedrine)

The main Phase I metabolic reaction for pseudoephedrine is N-demethylation, which results in the formation of its primary metabolite, norpseudoephedrine (B1213554). wikipedia.org However, this metabolic pathway accounts for a very small fraction of the administered dose, with less than 1% of pseudoephedrine being metabolized in the liver. medcentral.comnih.govtga.gov.au Norpseudoephedrine is considered an active metabolite, exhibiting amphetamine-like effects. wikipedia.org

Phase II Conjugation Pathways (if relevant to preclinical studies)

Phase II metabolism involves the conjugation of a drug or its metabolites with endogenous polar molecules to facilitate excretion. drughunter.comnih.gov While Phase II reactions like glucuronidation and sulfation are major pathways for many drugs, the available preclinical literature on pseudoephedrine does not indicate that these are significant metabolic routes for this compound. The primary elimination pathway is the excretion of the unchanged drug. medcentral.comnih.gov

Enzymatic Systems Involved in Pseudoephedrine Metabolism (e.g., Cytochrome P450 Isoforms in preclinical species)

The N-demethylation of pseudoephedrine is carried out by the cytochrome P450 (CYP) enzyme system in the liver. cabidigitallibrary.org Studies using rat liver microsomes have investigated the effects of pseudoephedrine on various CYP isoforms. Research indicates that pseudoephedrine has an inhibitory effect on the activities of CYP1A1/2 and CYP2E1 in rats. cabidigitallibrary.org The IC50 values, which represent the concentration of a drug that inhibits 50% of the enzyme activity, were found to be 54.0 µmol/L for CYP1A1/2 and 206.7 µmol/L for CYP2E1. cabidigitallibrary.org It is important to note that pseudoephedrine is not a substrate for monoamine oxidase (MAO), an enzyme involved in the metabolism of many other sympathomimetic amines. wikipedia.org

Stereoselective Metabolism of Pseudoephedrine Isomers (if relevant to preclinical studies)

Pseudoephedrine has two chiral centers, resulting in four stereoisomers: (1R,2S)-(-)-ephedrine, (1S,2R)-(+)-ephedrine, (1S,2S)-(+)-pseudoephedrine, and (1R,2R)-(-)-pseudoephedrine. nih.gov Preclinical research suggests that the metabolism of these isomers can be stereoselective. Specifically, N-demethylation appears to occur more rapidly for stereoisomers with a 2S-configuration compared to those with a 2R-configuration. researchgate.net This indicates that the spatial arrangement of the atoms in the molecule influences how it interacts with metabolic enzymes.

Metabolic Interactions with Other Xenobiotics in Preclinical Systems

Preclinical studies have explored the potential for pseudoephedrine to interact with other compounds by affecting metabolic enzymes. As mentioned, pseudoephedrine can inhibit CYP1A1/2 and CYP2E1 in rat liver microsomes. cabidigitallibrary.org This inhibition could potentially slow down the metabolism of other drugs that are substrates for these enzymes, leading to increased plasma concentrations and possible potentiation of their effects.

Conversely, other substances can affect the metabolism and excretion of pseudoephedrine. For example, agents that alter urinary pH can significantly impact the elimination half-life of pseudoephedrine. medcentral.com An acidic urine (pH 5) reduces the half-life, while an alkaline urine (pH 8) prolongs it. medcentral.com

Preclinical Efficacy and Mechanistic Studies of 1r,2r Pseudoephedrine Excluding Human Clinical Data

In Vitro Models for Decongestant and Bronchodilatory Activity

(1R,2R)-Pseudoephedrine, commonly known as pseudoephedrine, is a sympathomimetic amine that exerts its pharmacological effects through interaction with the adrenergic system. wikipedia.orgresearchgate.net Its primary mechanism of action is believed to be the indirect stimulation of adrenergic receptors by promoting the release of norepinephrine (B1679862) from nerve endings. wikipedia.orgresearchgate.netscirp.orgresearchgate.net It may also have some direct, albeit weaker, agonist activity on α- and β-adrenergic receptors. wikipedia.orgresearchgate.netresearchgate.net

Vasoconstrictor Effects on Isolated Tissues/Cell Lines

The decongestant effect of pseudoephedrine stems from its ability to cause vasoconstriction in the nasal mucosa. ratguide.comdroracle.aitandfonline.com This action is primarily mediated by the stimulation of α-adrenergic receptors on the smooth muscle lining the walls of blood vessels. wikipedia.orgdroracle.aitandfonline.com Activation of these receptors leads to muscle contraction, resulting in the constriction of blood vessels. wikipedia.org This vasoconstriction reduces blood flow to the nasal passages, which in turn decreases tissue swelling and mucus production, thereby alleviating nasal congestion. wikipedia.orgtandfonline.com

In preclinical in vitro models, the vasoconstrictor properties of pseudoephedrine have been demonstrated. Studies on isolated nasal mucosa from various animal species, including dogs, pigs, and monkeys, have shown that α2-adrenoceptor agonists can induce contraction of the nasal mucosa. nih.gov These agonists exhibit a preferential vasoconstrictor effect on capacitance vessels like veins and sinusoids. nih.gov While these studies focused on α2-agonists, they provide a model for understanding the vasoconstrictive mechanisms relevant to pseudoephedrine's action. The principal mechanism for pseudoephedrine is the displacement of norepinephrine from storage vesicles in presynaptic neurons, making it available to activate postsynaptic α- and β-adrenergic receptors. researchgate.netresearchgate.net

A study on the rat anococcygeus muscle, a smooth muscle preparation, demonstrated that pseudoephedrine caused contraction. scirp.org This contractile response was abolished after the destruction of sympathetic nerve terminals, indicating that the effect is mediated by the release of norepinephrine. scirp.org

Table 1: In Vitro Vasoconstrictor Effects of this compound

Tissue/Cell LineSpeciesKey FindingReference
Nasal MucosaDog, Pig, Monkeyα2-adrenoceptor agonists cause contraction, with a preferential effect on venous sinusoids and veins. nih.gov
Anococcygeus MuscleRatPseudoephedrine induced contraction, which was abolished by sympathetic nerve terminal destruction. scirp.org

Smooth Muscle Relaxation in Bronchial Tissues/Cells

In addition to its vasoconstrictor effects, pseudoephedrine has been investigated for its potential to relax bronchial smooth muscle, which would result in bronchodilation. wikipedia.orgmedcentral.comhres.ca This effect is thought to be mediated by the stimulation of β2-adrenergic receptors. wikipedia.orgmedcentral.comhres.cafda.gov Activation of these receptors leads to the relaxation of the smooth muscle in the bronchi, causing them to widen. wikipedia.org

In vitro studies have provided evidence for the bronchodilatory effects of pseudoephedrine. In one study, the effects of d-pseudoephedrine were compared to l-ephedrine on isolated guinea pig tracheal muscle that had been constricted with acetylcholine (B1216132) or histamine (B1213489). nih.gov The results showed that d-pseudoephedrine had a similar relaxing effect to l-ephedrine. nih.gov This relaxing effect was competitively antagonized by propranolol, a β-blocker, confirming the involvement of β-adrenergic receptors. nih.gov

Another study investigating a mixture containing pseudoephedrine hydrochloride found that it noncompetitively blocked the H1 receptor of histamine in isolated guinea pig bronchial smooth muscle. magtech.com.cn

Table 2: In Vitro Bronchodilatory Effects of this compound

Tissue/Cell LineSpeciesKey FindingReference
Tracheal MuscleGuinea Pigd-Pseudoephedrine produced a relaxing effect on constricted tracheal muscle, similar to l-ephedrine, which was antagonized by propranolol. nih.gov
Bronchial Smooth MuscleGuinea PigA pseudoephedrine-containing mixture noncompetitively blocked the histamine H1 receptor. magtech.com.cn

Animal Models for Nasal Decongestion and Bronchodilation

Preclinical animal models have been instrumental in characterizing the in vivo efficacy of this compound as a nasal decongestant and bronchodilator.

Upper Airway Resistance Studies in Rodents

Studies in rodents have been used to evaluate the effects of pseudoephedrine on upper airway resistance, a key factor in nasal congestion. ratguide.com The administration of pseudoephedrine has been shown to reduce nasal resistance in animal models, supporting its use as a decongestant. While specific data on upper airway resistance studies in rodents for this compound is limited in the provided search results, the general understanding is that its sympathomimetic action leads to vasoconstriction in the nasal passages, thereby increasing nasal airway patency. ratguide.comfda.govhres.ca

A study investigating the pharmacokinetic and pharmacodynamic relationship of pseudoephedrine utilized a feline model of nasal congestion. nih.govresearchgate.net This study established a sigmoid Emax model with an EC50 (the plasma concentration that elicits 50% of the maximum response) of 0.32 ± 0.05 µM, which is consistent with the plasma concentrations required for efficacy in humans. nih.govresearchgate.net

Bronchial Reactivity Assessments in Animal Models

Animal models have also been employed to assess the effects of pseudoephedrine on bronchial reactivity. nih.gov In one study, the intravenous or sublingual administration of d-pseudoephedrine was shown to have the same effect as l-ephedrine in reducing the increased respiratory resistance induced by histamine in animals. nih.gov This demonstrates its in vivo bronchodilatory activity.

Guinea pigs and Basenji-greyhound dogs are well-characterized animal models for studying airway hyperresponsiveness, which is relevant to conditions like asthma. nih.gov While not directly studying pseudoephedrine, these models are used to investigate the mechanisms of bronchoconstriction and the effects of various agents on airway responsiveness. nih.gov

Table 3: Animal Model Studies of this compound

Animal ModelParameter MeasuredKey FindingReference
Feline Model of Nasal CongestionPharmacokinetic/Pharmacodynamic RelationshipEstablished an EC50 of 0.32 ± 0.05 µM for decongestant effect. nih.govresearchgate.net
Animal Model with Histamine-Induced Respiratory ResistanceRespiratory Resistanced-Pseudoephedrine reduced increased respiratory resistance, similar to l-ephedrine. nih.gov

Cardiovascular System Effects in Preclinical Animal Models

Due to its sympathomimetic nature, this compound can exert effects on the cardiovascular system. wikipedia.orgmedcentral.comnih.gov Preclinical animal studies have been conducted to investigate these effects.

In anesthetized rats, pseudoephedrine was found to cause a dose-dependent increase in arterial blood pressure and heart rate. scirp.org These effects were abolished after the destruction of sympathetic nerve terminals, indicating that they are mediated by the release of norepinephrine. scirp.org This finding suggests that in this model, the cardiovascular effects of pseudoephedrine are primarily indirect. scirp.org

Another study comparing d-pseudoephedrine to l-ephedrine found that the increase in blood pressure with d-pseudoephedrine was weaker than that of l-ephedrine. nih.gov When either compound was repeatedly injected into the same animal, signs of tachyphylaxis (a rapid decrease in response to a drug) were observed. nih.gov

Pharmacokinetic studies in rats, dogs, and monkeys have also been conducted. nih.govresearchgate.net The total body clearance was highest in rats and lowest in monkeys, with dogs in between. nih.govresearchgate.net The half-life was approximately 1.5 hours in rats and dogs, and 4.6 hours in monkeys. nih.govresearchgate.net

It's important to note that while some animal studies show cardiovascular effects, the oral administration of usual doses of pseudoephedrine to normotensive patients generally has a negligible effect on blood pressure. medcentral.comhres.ca

Table 4: Cardiovascular Effects of this compound in Animal Models

Animal ModelParameter MeasuredKey FindingReference
Anesthetized RatsArterial Blood Pressure, Heart RateCaused a dose-dependent increase, which was abolished by sympathetic nerve terminal destruction. scirp.org
Unspecified Animal ModelBlood PressureThe increase in blood pressure was weaker than that of l-ephedrine; tachyphylaxis was observed with repeated injections. nih.gov
Rats, Dogs, MonkeysPharmacokineticsClearance and half-life varied across species. nih.govresearchgate.net

Central Nervous System (CNS) Effects in Animal Models

Preclinical research utilizing animal models has been instrumental in characterizing the impact of this compound on the central nervous system. These studies, excluding human clinical data, have explored its effects on behavior and brain chemistry, providing foundational knowledge of its mechanisms of action.

Locomotor Activity and Behavioral Studies (e.g., psychostimulant effects)

The psychostimulant properties of this compound have been evaluated through various animal behavioral models, with results varying by species and experimental design. Locomotor activity, a common measure of stimulant effects, has yielded conflicting findings.

In studies using male Swiss albino mice, acute administration of pseudoephedrine at high doses did not significantly increase locomotor counts. nih.gov This lack of effect on movement stood in contrast to morphine, a standard psychomotor stimulant, which markedly increased locomotor activity in the same studies. nih.gov This suggests that in this specific mouse model, pseudoephedrine does not produce the typical hyperlocomotion associated with classic psychostimulants. wikipedia.org Conversely, research in embryonic and larval zebrafish demonstrated that pseudoephedrine hydrochloride exposure led to hyperactivity, observed as an increase in coiling frequency and swimming distance. nih.gov

Beyond simple locomotion, other behavioral paradigms suggest that this compound possesses reinforcing and stimulant-like properties. In drug discrimination studies, rats recognized pseudoephedrine as having internal cues similar to those of amphetamine. nih.gov Furthermore, in self-administration studies, rhesus monkeys demonstrated that (+-)-pseudoephedrine can act as a positive reinforcer, indicating abuse potential. nih.gov However, it was found to be significantly less potent than cocaine, with a potency ranging from 10 to 33 times lower. nih.gov At high doses, pseudoephedrine is considered a positive reinforcer in both rats and monkeys, though it is substantially less potent than other stimulants like methamphetamine or cocaine. wikipedia.org

Table 1: Effects of this compound on Locomotor and Behavioral Activity in Animal Models

Animal Model Behavioral Test Outcome Finding Citation
Mice (Swiss albino) Locomotor Activity No significant increase Did not affect animal movements compared to saline control. nih.gov
Rodents Locomotor Activity No stimulation Contrasted with ephedrine (B3423809) and amphetamine which do stimulate locomotor activity. wikipedia.org
Rats Drug Discrimination Amphetamine-like cues Elicited internal cues similar to amphetamine. nih.gov
Rhesus Monkeys Self-Administration Positive Reinforcer Functioned as a positive reinforcer, but was 10-33 times less potent than cocaine. nih.gov
Zebrafish (embryonic/larval) Coiling/Swimming Hyperactivity Caused an increase in coiling frequency and swimming distance. nih.gov

Neurochemical Alterations in Brain Regions

The behavioral effects of this compound are underpinned by its interaction with various neurotransmitter systems in the brain. Studies indicate that its primary mechanism involves the indirect stimulation of adrenergic and dopaminergic systems.

Research shows that pseudoephedrine acts as an indirect sympathomimetic by inducing the release of norepinephrine. wikipedia.org In vitro assays determined its half-maximal effective concentration (EC₅₀) for norepinephrine release to be 224 nM, compared to 1,988 nM for dopamine (B1211576), making it approximately 9-fold more selective for inducing norepinephrine release. wikipedia.org

Despite lower potency for dopamine release, the dopaminergic system is significantly implicated in its CNS effects. The nucleus accumbens and the striatum, brain regions critical for reward, reinforcement, and motor function, have been identified as key targets. nih.gov Administration of pseudoephedrine in rats leads to an increase in Fos-like immunoreactivity—a marker for neuronal activation—in both the nucleus accumbens and the striatum. nih.gov This effect was found to be dependent on both time and concentration. nih.gov The involvement of the dopamine system is further supported by findings that a D1 dopamine receptor antagonist can block the pseudoephedrine-induced neuronal activity in these regions, suggesting its action is mediated through dopamine release and subsequent activation of D1 receptors. massey.ac.nz

In vitro binding studies in monkey brain tissue showed that while pseudoephedrine isomers have a low affinity for dopamine and serotonin (B10506) transporters, their affinity for norepinephrine transporters is comparable to that of cocaine. nih.gov However, in vivo studies confirmed that pseudoephedrine can displace radioligand binding to dopamine transporters, which may underlie its reinforcing effects. nih.gov In zebrafish, pseudoephedrine exposure was shown to elevate the expression of genes related to both the serotonin (5-HT) and dopamine pathways. nih.gov Additionally, studies in mice have indicated that pseudoephedrine can increase oxidative stress and pro-inflammatory cytokines in brain tissue. researchgate.net

Table 2: Neurochemical Effects of this compound in Preclinical Models

Parameter Model/Assay Brain Region(s) Finding Citation

Derivatives, Analogues, and Prodrug Strategies Based on 1r,2r Pseudoephedrine Scaffold

Synthesis and Preclinical Biological Evaluation of (1R,2R)-Pseudoephedrine Analogues

The synthesis of analogues of this compound allows researchers to systematically alter specific parts of the molecule and observe the resulting effects on its biological function. This process is fundamental to medicinal chemistry and drug discovery.

Structural Modifications and their Impact on Receptor Affinity/Selectivity

Modifications to the this compound scaffold have been explored to understand and potentially modulate its interaction with adrenergic receptors. Both this compound and its enantiomer, (1S,2S)-pseudoephedrine, are known to interact with these receptors, leading to their sympathomimetic effects. google.com

Research has shown that even minor changes to the chemical structure can significantly alter how these compounds bind to different receptor subtypes, such as α and β-adrenergic receptors. For instance, studies have compared the receptor binding affinities of various stereoisomers of pseudoephedrine and related compounds. It was found that (-)-pseudoephedrine (B34784), which corresponds to the (1R,2R) configuration, binds to α1-adrenergic receptors with a greater affinity than its (+)-enantiomer. google.com Specifically, the IC50 value, which represents the concentration of a drug required for 50% displacement of a radiolabeled ligand, was found to be 33 μM for (-)-pseudoephedrine compared to 349 μM for (+)-pseudoephedrine in a prazocin displacement assay. google.com This indicates a more than tenfold higher affinity for the (1R,2R) isomer at this receptor subtype.

Furthermore, investigations into the binding at β2-adrenergic receptors revealed that (-)-pseudoephedrine also exhibits a slightly greater affinity than (+)-pseudoephedrine, with IC50 values of 213 μM and 511 μM, respectively. google.com These findings underscore the importance of stereochemistry in determining the pharmacological profile of pseudoephedrine-based compounds.

Stereoisomeric Derivatives and their Comparative Preclinical Activity

The existence of two chiral centers in the pseudoephedrine molecule gives rise to four possible stereoisomers: this compound, (1S,2S)-pseudoephedrine, (1R,2S)-ephedrine, and (1S,2R)-ephedrine. pace.edu The spatial arrangement of the atoms in these isomers plays a critical role in their biological activity.

Preclinical studies have been conducted to compare the effects of these different stereoisomers. For example, the synthesis of the four stereoisomers of meta-hydroxyephedrine (HED) and meta-hydroxypseudoephedrine (HPED) has been undertaken to evaluate their in vivo kinetic behavior. researchgate.net Structure-activity relationship studies on these derivatives have identified that the (1R,2S) enantiomer of HED displays the greatest selectivity for the norepinephrine (B1679862) transporter (NET) over the dopamine (B1211576) transporter (DAT) and the serotonin (B10506) transporter (SERT). researchgate.net

The differential activity of stereoisomers is a well-established principle in pharmacology. In the context of pseudoephedrine, the (1R,2S)-(-)-ephedrine and (1S,2S)-(+)-pseudoephedrine enantiomers are of particular interest due to their potential for conversion into other psychoactive substances. pace.edu This highlights how stereochemistry not only influences the intended therapeutic effects but also the potential for misuse or conversion to other compounds.

Prodrug Approaches for Modulating Preclinical Pharmacokinetic Profiles

Prodrug strategies represent a versatile approach in drug design to overcome undesirable properties of a parent drug, including poor solubility, instability, or unfavorable pharmacokinetic profiles. researchgate.netmdpi.com A prodrug is a pharmacologically inactive compound that is converted into an active drug within the body through enzymatic or chemical processes. nih.gov

While specific prodrugs of this compound are not extensively detailed in the provided search results, the general principles of prodrug design are highly relevant. The goal of creating a prodrug is often to enhance properties such as absorption, distribution, metabolism, and excretion (ADME). nih.gov For a molecule like this compound, a prodrug could be designed to, for example, improve its absorption or prolong its duration of action. sciensage.info This is often achieved by attaching a promoiety to the parent drug, which is later cleaved in vivo. researchgate.net

The design of prodrugs can be broadly categorized into carrier-linked prodrugs and bioprecursors. researchgate.net Carrier-linked prodrugs involve the temporary linkage of the active drug to a carrier molecule, while bioprecursors are compounds that are metabolized into the active drug through reactions like oxidation or reduction. researchgate.net The application of these strategies to the this compound scaffold could potentially lead to derivatives with modified pharmacokinetic properties, although specific examples require further dedicated research.

Research Methodologies and Computational Techniques in 1r,2r Pseudoephedrine Studies

In Vitro Pharmacological Assays

In vitro assays are fundamental in characterizing the pharmacological profile of (1R,2R)-Pseudoephedrine. These laboratory-based experiments use isolated biological components to assess the compound's interaction with specific molecular targets.

Radioligand Binding Assays

Radioligand binding assays are a crucial tool for determining the affinity of this compound for various receptors. nih.gov These assays involve the use of a radioactively labeled compound (radioligand) that is known to bind to a specific receptor. By measuring the displacement of the radioligand by this compound, researchers can quantify its binding affinity.

Studies have compared the binding of (-)-pseudoephedrine (B34784) (the (1R,2R) isomer) to α1, α2, and β2 adrenergic receptors against its (+)-isomer and other sympathomimetic amines like (-)-phenylephrine and (-)-ephedrine. google.com For instance, the binding to α2-receptors is assessed through the displacement of [³H]-rauwolscine, where a lower IC₅₀ value indicates a higher binding affinity. google.com Results from such assays have shown that (-)-pseudoephedrine binds to α2-receptors with a greater affinity than (+)-pseudoephedrine. google.com Similarly, its affinity for β2-receptors has been evaluated, demonstrating stereoselective differences in receptor binding. google.com

Receptor SubtypeRadioligandFinding for (-)-Pseudoephedrine ((1R,2R)-isomer)
α2-Adrenergic[³H]-RauwolscineBinds with greater affinity than (+)-pseudoephedrine. google.com
β2-AdrenergicNot SpecifiedBinds with slightly greater affinity than (+)-pseudoephedrine. google.com

This table summarizes findings from radioligand binding assays for this compound.

Functional Cell-Based Assays (e.g., cAMP accumulation)

Functional cell-based assays are employed to determine the functional activity of this compound at its target receptors. A common method involves measuring the accumulation of cyclic AMP (cAMP), a second messenger molecule, in response to receptor activation. These assays are often conducted in cell lines, such as Chinese hamster ovary (CHO) cells, that have been genetically engineered to express specific human adrenergic receptor subtypes. nih.gov

For example, the effect of this compound on human β-adrenergic receptors has been studied by measuring cAMP accumulation using a luciferase reporter gene assay. nih.gov Such studies have revealed that this compound acts as an agonist at β-adrenergic receptors, though with varying potencies across different subtypes. nih.govresearchgate.net Specifically, on the human β2-adrenergic receptor, this compound demonstrated agonist activity. nih.gov However, other studies using cell-based reporter gene assays on α-adrenergic receptor subtypes found that this compound did not show direct agonist activity on these receptors. researchgate.net

Receptor SubtypeAssay TypeFinding for this compoundEC₅₀ Value
Human β1-ARcAMP accumulationAgonist1122 µM
Human β2-ARcAMP accumulationAgonist7 µM
α2A-ARcAMP accumulationNo direct agonist effectNot Applicable
α2C-ARcAMP accumulationNo direct agonist effectNot Applicable

This table presents the functional activity of this compound at various adrenergic receptor subtypes as determined by cAMP accumulation assays. nih.govresearchgate.net

Animal Model Development and Application in Preclinical Research

Animal models are indispensable for the preclinical evaluation of this compound, providing insights into its physiological effects in a living organism. Various animal models have been utilized to study its sympathomimetic and anti-inflammatory properties.

For instance, the decongestant effect of pseudoephedrine was first described in dogs in 1927. drugbank.comnih.gov In anesthetized rats, the sympathomimetic effects of d-pseudoephedrine were examined, showing dose-dependent increases in blood pressure and heart rate. fda.gov

More recent studies have employed mouse models to investigate the potential therapeutic effects of pseudoephedrine. A 2,4-dinitrochlorobenzene (DNCB)-induced atopic dermatitis mouse model has been used to demonstrate the anti-inflammatory properties of pseudoephedrine. sci-hub.se In this model, oral administration of pseudoephedrine was found to decrease skin lesion area, skin thickness, and the infiltration of mast cells and CD4+ cells. sci-hub.se Another study utilized a mouse model of dextran (B179266) sodium sulfate (B86663) (DSS)-induced colitis to investigate the effect of the vasoconstrictor pseudoephedrine. oup.com Furthermore, the effects of different doses of Sudafed (containing pseudoephedrine) on the liver and kidney of albino mice have been studied to assess its impact on solid abdominal organs. researchgate.net

Molecular Modeling and Docking Studies of this compound

Molecular modeling and docking studies provide a detailed, atomistic view of the interactions between this compound and its biological targets. These computational techniques are crucial for understanding the structural basis of its pharmacological activity.

Conformational Analysis and Energy Landscapes

Conformational analysis of this compound is essential for understanding its three-dimensional structure and flexibility, which in turn dictates its interaction with receptors. These studies often combine experimental techniques like ultraviolet and infrared spectroscopy with quantum chemical calculations. researchgate.net

Research has identified multiple stable conformers of pseudoephedrine in the gas phase. researchgate.net The conformational landscapes are shaped by a delicate balance of intramolecular hydrogen bonding (OH → N), as well as other non-bonded interactions. researchgate.net X-ray crystallographic analysis has revealed that in the solid state, pseudoephedrine adopts a conformation with gauche orientations between the aminomethyl and hydroxyl substituents. nih.gov Computational simulations have also been used to explore the conformational behavior of pseudoephedrine, highlighting differences between its diastereoisomers. csic.es

Protein-Ligand Docking and Interaction Analysis (e.g., with adrenergic receptors, aromatase receptor)

Protein-ligand docking is a computational method used to predict the preferred orientation of a molecule when bound to a receptor to form a stable complex. This technique has been applied to study the interaction of this compound with its primary targets, the adrenergic receptors, as well as other potential targets like the aromatase receptor. researchgate.netnih.govdrugbank.com

Docking studies of this compound with β2-adrenergic receptor models have been performed to identify potential binding sites and key interactions. researchgate.net These studies help to rationalize the observed stereoselectivity in binding affinities and functional activities. researchgate.net While direct docking studies of this compound with the aromatase receptor are less common in the provided literature, the methodology for docking inhibitors into the aromatase active site is well-established. nih.govnih.govresearchgate.net These studies typically involve preparing the crystal structure of the aromatase enzyme and then docking ligands into its active site, which contains a heme group. nih.govnih.gov The binding interactions are then analyzed, identifying key residues involved in polar, aromatic, and non-polar contacts. nih.gov

Target ProteinKey Interacting Residues (General for Ligands)Type of Interaction
β2-Adrenergic ReceptorSer-165, Asn-293Potential hydrogen bonding
Aromatase (CYP19A1)D309, T310, S478, M374Polar interactions
F134, F221, W224Aromatic interactions
A306, A307, V370, L372, L477Non-polar interactions

This table summarizes key interacting residues in adrenergic and aromatase receptors as identified through molecular docking studies of various ligands. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations provide a window into its dynamic behavior, including conformational changes, interactions with its environment (such as solvents or biological receptors), and aggregation tendencies.

Conformational and Solvation Studies: The conformation of pseudoephedrine, particularly the orientation of its functional groups, is crucial for its biological activity. Computational studies, often beginning with methods like Density Functional Theory (DFT) to find optimized geometries, provide the basis for MD simulations. nih.govresearchgate.net Research on pseudoephedrine and its diastereomer, ephedrine (B3423809), reveals a different conformational landscape for each, which in turn affects their supramolecular behavior. csic.es For instance, molecular mechanics simulations have shown that pseudoephedrine in aqueous solution displays a mix of conformers, with its alkyl chain in either an extended or a folded configuration. csic.es This conformational flexibility influences its aggregation behavior. csic.es

MD simulations have been effectively used to study the aggregation of (1S,2S)-pseudoephedrine in water, demonstrating that its amphiphilic nature drives self-assembly through both hydrophobic interactions between aromatic rings and hydrophilic interactions. csic.es These simulations, performed under periodic boundary conditions using force fields like cvff, analyze radial distribution functions to understand how molecules cluster at different concentrations. csic.es The presence of cosolvents can also be modeled to see how they disrupt the hydrogen bonding network of water, which can increase the solubility of drugs. mdpi.comnih.gov

Interaction with Host Molecules and Receptors: MD simulations are instrumental in analyzing how this compound interacts with host molecules and biological targets. Studies have investigated its encapsulation within β-cyclodextrin cavities and other "molecular baskets." researchgate.netnih.gov These simulations reveal the geometry of the resulting inclusion complex, often showing that the aromatic phenyl ring of pseudoephedrine is nestled inside the hydrophobic cavity of the host, while intermolecular hydrogen bonds contribute to stability. researchgate.netnih.gov

Furthermore, computational studies have been applied to understand the interaction of pseudoephedrine with protein targets. For example, its role as an inhibitor of the interaction between the SARS-CoV-2 spike protein and the ACE2 receptor was analyzed through computational methods. researchgate.netnih.gov Similarly, the binding of pseudoephedrine to the β2-adrenoceptor has been studied, with thermodynamic analysis indicating that electrostatic interactions are a primary driving force for the binding process. nih.gov

Table 1: Examples of Molecular Dynamics and Computational Studies on Pseudoephedrine and Related Molecules

Study FocusMolecule(s)Computational Method(s)Key FindingsReference
Supramolecular Aggregation(1S,2S)-Pseudoephedrine, (1R,2S)-EphedrineMolecular Mechanics (cvff forcefield), MD SimulationsPseudoephedrine shows less tendency to aggregate than ephedrine due to differences in conformational space. Aggregation is concentration-dependent. csic.escsic.es
Ground State and Vibrational AnalysisPseudoephedrineDFT (B3LYP/6-311+G(d,p)), TD-DFTCalculated ground state molecular energy, vibrational frequencies, and HOMO-LUMO analysis in gas phase and water. nih.govresearchgate.net
Interaction with β2-AdrenoceptorPseudoephedrine, EphedrineZonal Elution, Thermodynamic CalculationsBinding is a spontaneous, exothermic process driven primarily by electrostatic interactions. nih.gov
Crystal Structure Prediction(1S,2S)-(+)-Pseudoephedrine HClQNMRX-CSP, DFTCombined computational (CSP) and experimental (SSNMR, PXRD) methods to predict and validate crystal structures. rsc.org
Conformational AnalysisPseudoephedrineResonance-enhanced two-photon ionization spectroscopy, Ab initio calculationsIdentified four distinct conformers in the gas phase with different fragmentation pathways upon ionization. acs.org

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of compounds with their biological activity or other properties. acs.org For sympathomimetic amines like this compound, QSAR is a valuable tool for understanding how molecular features influence activity, predicting the potency of new derivatives, and guiding rational drug design. acs.orgresearchgate.net

While specific QSAR studies focusing exclusively on this compound are not common, extensive QSAR analyses have been performed on the broader class of phenethylamines and related adrenergic agonists. nih.govresearchgate.netscience.gov These studies provide a framework for understanding the structure-activity landscape to which pseudoephedrine belongs. The goal of these models is often to predict biological responses, such as receptor binding affinity or functional activity, or physicochemical properties like lipophilicity (logP), which affects a drug's absorption and distribution. nih.govresearchgate.net

Methodologies and Descriptors: QSAR studies on compounds related to pseudoephedrine utilize various techniques, including 2D-QSAR and 3D-QSAR methods like Comparative Molecular Similarity Index Analysis (CoMSIA). nih.gov

2D-QSAR models use descriptors calculated from the 2D representation of the molecule, such as lipophilicity (logP) and molar refractivity.

3D-QSAR models, like CoMSIA, use descriptors that describe the molecule's properties in 3D space, such as steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor fields. nih.gov

A "global" QSAR study on 40 phenethylamine (B48288) derivatives, which act as α1-adrenergic receptor agonists, successfully modeled their logP values. nih.govresearchgate.net The most significant descriptors in the resulting models were related to baseline toxicity and 3D molecular representations (3D-MoRSE), highlighting the importance of both physicochemical properties and 3D structure in determining the behavior of these compounds. nih.govresearchgate.netscience.gov

Applications in Drug Design: The insights from QSAR models are critical for drug design. researchgate.net For example, a QSAR study on a series of β3-adrenergic receptor agonists identified that steric properties, hydrogen-bond donors, and hydrogen-bond acceptors were the major contributors to biological activity. nih.gov This kind of information allows medicinal chemists to rationally design new derivatives with potentially higher potency or better selectivity by modifying the molecular structure to optimize these key features. For sympathomimetic amines, QSAR helps to elucidate the molecular events involved in their interaction with the adrenergic neuroeffector complex. acs.org

Table 2: Summary of QSAR Studies on Phenethylamines and Related Adrenergic Ligands

Compound ClassTarget/PropertyQSAR MethodKey DescriptorsReference
Phenethylaminesα1-Adrenergic Receptor Agonists (logP value)Global QSAR, Multiple Linear Regression (MLR)BLTF96 (Verhaar model of Fish base-line toxicity from MLOGP), Mor15u (3D-MoRSE) nih.govresearchgate.netscience.gov
Indole Derivativesβ3-Adrenergic Receptor Agonists2D-QSAR, 3D-QSAR (CoMSIA)Steric, Hydrogen-bond donor, Hydrogen-bond acceptor, Lipophilicity, Molar refractivity nih.gov
Phenethylamines and AmphetaminesPsychotomimetic ActivityCorrelation Analysis1-Octanol-water partition coefficients (logP) acs.org
Cathinones5-HT2A Receptor Ligands3D-QSAR, Molecular DockingStructure-based descriptors from docking poses mdpi.com

Future Directions and Emerging Research Areas for 1r,2r Pseudoephedrine

Novel Sustainable Synthetic Routes and Green Chemistry Approaches

Traditional chemical synthesis of pseudoephedrine often involves harsh reagents and generates significant waste. mostwiedzy.plgoogle.com In response, the field is moving towards more environmentally friendly "green chemistry" and biocatalytic methods. mostwiedzy.plgoogle.comimprobable.com

A key focus is the use of enzymatic cascades, which employ enzymes to carry out specific chemical transformations with high selectivity and under mild conditions. rsc.orgresearchgate.net Researchers have developed two-step biocatalytic processes to produce all four stereoisomers of norpseudoephedrine (B1213554), including (1R,2R)-norpseudoephedrine, from simple, achiral starting materials like benzaldehyde (B42025). rsc.orgresearchgate.net One promising strategy combines a thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent carboligase with an (R)-selective ω-transaminase, achieving high purity and space-time yields up to approximately 26 g L⁻¹ d⁻¹. rsc.orgrsc.org Another approach utilizes a newly identified carboligase from Bacillus subtilis (BsAlsS) coupled with imine reductases (IREDs) to create a variety of Ephedra-type alkaloids. researchgate.net These enzymatic assembly lines replace conventional chemical modification steps, laying the groundwork for the diversified and sustainable synthesis of these compounds. researchgate.netnih.gov The combination of gold(I) catalysis with enzyme catalysis represents another innovative hybrid approach, enabling the stereodivergent synthesis of nor(pseudo)ephedrine derivatives with high selectivity. wiley.com

These biocatalytic methods offer a significant advantage by avoiding hazardous materials and enabling production from inexpensive starting materials without the need to isolate intermediates. rsc.orgresearchgate.net

Table 1: Comparison of Biocatalytic Strategies for Phenylpropanolamine Synthesis

Strategy Key Enzymes Starting Materials Key Products Noted Advantages
Carboligase-Transaminase Cascade rsc.orgresearchgate.net (R)-selective carboligase (e.g., AHAS-I), (R)-selective ω-transaminase Benzaldehyde, Pyruvate (B1213749) (1R,2R)-Norpseudoephedrine High optical purity (>99% ee, >98% de), high space-time yield, uses inexpensive starting materials.
Carboligase-Imine Reductase Assembly researchgate.net Carboligase (BsAlsS), Imine Reductase (IRG02) Diverse aromatic aldehydes, Amine donors Diverse Ephedra-type alkaloids Allows for novel modifications at the N-group, replaces conventional chemical steps.
Gold-Biocatalysis Hybrid wiley.com Gold(I) catalyst, Alcohol Dehydrogenase (ADH) or Transaminase Propargyl esters or amides Nor(pseudo)ephedrine derivatives (diols, diamines) High stereoselectivity, produces a series of enantio- and diastereomerically enriched derivatives.

Advanced Preclinical Pharmacological Profiling of Stereoisomers and Metabolites

The primary metabolite of pseudoephedrine is norpseudoephedrine (cathine). wikipedia.org Cathine (B3424674) itself is a psychoactive stimulant found in the khat plant (Catha edulis) and has about 7-10% of the potency of amphetamine. nih.govwikipedia.org Its mechanism involves acting as a norepinephrine (B1679862) and dopamine (B1211576) releasing agent. wikipedia.orgfrontiersin.org Pharmacokinetic studies show that after oral administration, cathine has a longer elimination half-life (around 5.2 hours) compared to its precursor cathinone (B1664624) (around 1.5 hours), another active compound in khat. nih.govnih.gov

Preclinical studies comparing cathinone and cathine (d-norpseudoephedrine) have shown that cathinone is more potent in producing stimulant effects like locomotor stimulation and stereotyped behavior in animal models. unodc.org Furthermore, newly discovered enzymes such as pseudoephedrine dehydrogenase (PseDH) and ephedrine (B3423809) dehydrogenase (EDH) from Arthrobacter species show strict selectivity for different stereoisomers, oxidizing them to methcathinone. researchgate.netasm.org This advanced profiling is crucial for identifying which specific molecules are responsible for therapeutic effects versus undesirable side effects.

Exploration of New Preclinical Therapeutic Applications and Molecular Targets

Beyond its established role as a decongestant, researchers are exploring new therapeutic possibilities for (1R,2R)-pseudoephedrine and its derivatives. wikipedia.orgnih.gov Computational studies and in-vitro assays have identified pseudoephedrine as a potential inhibitor of the interaction between the SARS-CoV-2 spike protein's receptor-binding domain (S-RBD) and the human ACE2 receptor. nih.govnih.gov This suggests a potential role in blocking viral invasion. These studies also found that pseudoephedrine and its derivatives possess anti-inflammatory properties, indicating they could be investigated as lead compounds for developing dual-action antiviral and anti-inflammatory agents. nih.govnih.gov

Other research has focused on creating novel heterocyclic compounds by reacting pseudoephedrine with other molecules like glyoxal, leading to the formation of complex structures such as oxazino-oxazines and bioxazolidines. cdnsciencepub.com The appetite-suppressant effects of its metabolite, cathine (D-norpseudoephedrine), have been linked to its action on D1/D2-like dopamine receptors in the nucleus accumbens shell, a key brain reward center. frontiersin.org This opens avenues for investigating its potential in managing obesity, though this is not a currently recommended use. wikipedia.org The creation and study of new derivatives continue to be a promising area for discovering compounds with novel pharmacological activities. acs.org

Integration of Multi-Omics Technologies in Pseudoephedrine Research (e.g., metabolomics in preclinical models)

Modern "omics" technologies are set to revolutionize our understanding of pseudoephedrine. Metabolomics, which is the comprehensive study of metabolites in a biological system, is particularly valuable. scitechnol.commdpi.com In preclinical research, metabolomics can be used to create detailed profiles of how pseudoephedrine and its isomers are processed in the body, identifying all resulting metabolites and tracking their pathways. nih.gov This approach can provide early indicators of drug-induced toxicity and help elucidate mechanisms of action. scitechnol.com

Transcriptome profiling (analyzing all RNA molecules) of plants like Ephedra sinica and Catha edulis has already been used to identify gene candidates potentially involved in the biosynthesis of pseudoephedrine and other alkaloids. plos.org By combining metabolomics with transcriptomics and proteomics (the study of proteins), researchers can build a comprehensive, systems-level view of the drug's effects. creative-proteomics.comresearchgate.netfrontiersin.org This integrated multi-omics approach can reveal new molecular targets, explain variability in patient responses, and uncover novel biosynthetic pathways. researchgate.net

Artificial Intelligence and Machine Learning in Pseudoephedrine Drug Discovery

In the context of pseudoephedrine, AI and ML can be applied in several ways:

Virtual Screening and Target Identification: ML algorithms can screen large databases of compounds to identify derivatives of pseudoephedrine that may have higher efficacy or novel therapeutic uses. scielo.br They can also predict potential molecular targets in the body by analyzing patterns in biological data. nih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules based on the pseudoephedrine scaffold, optimized for specific properties like binding affinity to a target protein or reduced side effects. nih.gov

Predictive Modeling: Computational models can predict the pharmacokinetic and toxicological profiles of new pseudoephedrine derivatives, reducing the need for extensive early-stage animal testing. mednexus.orgscielo.br Computational studies have already been used to model the interaction between pseudoephedrine and viral proteins, as well as its binding within molecular baskets. nih.govrsc.org

Q & A

Q. How can chromatographic separation of (1R,2R)-pseudoephedrine from co-formulated drugs be optimized?

  • Methodological Answer : Utilize a full factorial design to evaluate critical variables: mobile phase pH (5.5–6.5), ionic strength (20–30 mM), and acetonitrile ratio (55–65%). A cyanopropyl column (e.g., Zorbax SB-Cyanopropyl) enhances resolution by exploiting differences in retention mechanisms between pseudoephedrine (normal-phase retention due to protonation) and zwitterionic analytes (reversed-phase retention). ANOVA confirms the significance of these variables, with acetonitrile and pH having the largest positive effects on resolution .

Q. What factors influence the retention time of this compound in HPLC methods?

  • Methodological Answer : Retention is primarily governed by mobile phase composition and column chemistry. Increasing ionic strength enhances retention of basic compounds via electrostatic interactions, while higher acetonitrile reduces retention. For example, a mobile phase of 56% acetonitrile and 44% ammonium acetate buffer (20 mM, pH 5.5) achieves optimal resolution within 7 minutes .

Q. What validated linear ranges and detection limits are reported for pseudoephedrine quantification?

  • Methodological Answer : Linear ranges span 25–135 µg/mL for pseudoephedrine, with LOD and LOQ values of 5.34 µg/mL and 16.17 µg/mL, respectively. Calibration curves are constructed using standard stock solutions diluted in 60% v/v aqueous acetonitrile, validated via residual analysis and regression coefficients (R² > 0.999) .

Q. How is method specificity ensured when detecting pseudoephedrine in complex matrices?

  • Methodological Answer : Inject reference solutions to confirm retention time consistency and absence of co-eluting impurities. Forced degradation studies (acid/base hydrolysis, oxidation) validate selectivity, with chromatograms resolving degradation products (e.g., expired tablet analysis) .

Q. What are the health risks associated with handling this compound in laboratory settings?

  • Methodological Answer : Refer to MSDS guidelines: pseudoephedrine exposure may cause respiratory irritation or cardiovascular effects. Use PPE (gloves, masks) and ensure ventilation during synthesis or analysis. Chronic exposure risks require monitoring via institutional safety protocols .

Advanced Research Questions

Q. How can contradictions in pseudoephedrine stability data under varying storage conditions be resolved?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH) and compare degradation profiles using stability-indicating methods. For example, specificity tests on expired tablets revealed pseudoephedrine degradation products, confirming method robustness. Statistical comparison of assay results (%RSD < 2%) ensures reproducibility .

Q. How should factorial design be applied to optimize pseudoephedrine analysis parameters?

  • Methodological Answer : Implement a 2³ factorial design (8 runs + 3 center points) to assess pH, ionic strength, and acetonitrile effects. Use ANOVA to identify significant variables (p < 0.05) and derive a first-order model: Resolution (R) = 2.34 + 0.65A + 0.21B – 0.15C where A = acetonitrile%, B = pH, C = ionic strength. Validate via prediction error analysis (R² prediction ≈ R² adjusted) .

Q. How can enantiomeric interactions of pseudoephedrine be evaluated in asymmetric synthesis?

  • Methodological Answer : Employ pseudoephedrine as a chiral auxiliary by N-acylation to form tertiary amides. Lithium chloride-mediated enolate alkylation achieves >95% diastereomeric excess. Post-alkylation, hydrolyze amides to yield enantiomerically enriched carboxylic acids or reduce to alcohols .

Q. How to address variability in pseudoephedrine’s cardiovascular effects across clinical studies?

  • Methodological Answer : Conduct a meta-analysis of RCTs using random-effects models. Adjust for covariates like dose (immediate vs. extended-release) and population demographics. For example, pseudoephedrine increases systolic BP by 0.99 mmHg (95% CI: 0.08–1.90) and heart rate by 2.83 bpm, with greater effects in hypertensive cohorts .

Q. What strategies improve detection of pseudoephedrine in biological fluids using LC-MS?

  • Methodological Answer : Replace non-volatile buffers with ammonium acetate to enhance MS compatibility. Validate using spiked plasma samples, with SPE cleanup to remove matrix interferents. Achieve LOQs < 1 ng/mL via MRM transitions (e.g., m/z 166 → 148 for pseudoephedrine) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.